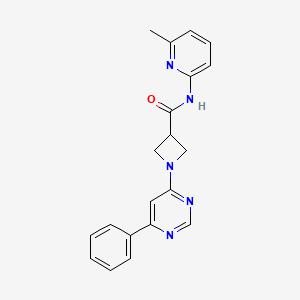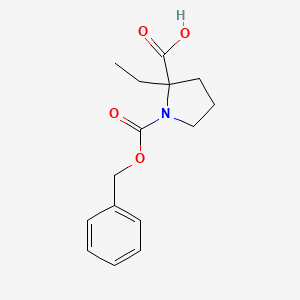![molecular formula C19H22N2O B2505113 5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole CAS No. 637745-32-5](/img/structure/B2505113.png)
5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole" is a derivative of the benzimidazole class, which is characterized by a fused ring structure combining benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicine and agriculture .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of the imidazole ring followed by functionalization at various positions on the ring. For example, the synthesis of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, a related compound, was achieved and characterized by spectroscopic methods . Similarly, the synthesis of various dimethyl derivatives of imidazolinone herbicides has been reported, indicating the versatility of methods available for the synthesis of benzimidazole derivatives .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using spectroscopic techniques and theoretical calculations. For instance, the molecular geometry, vibrational frequencies, and absorption spectrum of a related compound were calculated using density functional theory (DFT) and compared with experimental data, showing good agreement . This suggests that similar computational methods could be applied to analyze the molecular structure of "5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole."
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including functionalization and coupling with other molecules. The synthesis of new benzimidazole derivatives with antioxidant and antimicrobial activities involved reactions such as Schiff base formation and subsequent reactions with different carboxylic acids . These reactions highlight the chemical reactivity and potential for creating diverse derivatives of the benzimidazole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be characterized by spectroscopic methods and theoretical calculations. For example, the synthesized 5,6-dichloro/dimethyl benzimidazole derivatives were characterized using FT-IR, NMR, and fluorescence spectroscopy, and their molecular properties were calculated using DFT . The thermodynamic properties of a benzimidazole derivative were also studied, providing insights into the nature of the compound .
Scientific Research Applications
Crystallization and Morphology Studies :
- Imidazole derivatives, including those similar to the compound , have been used as templates in the crystallization of microporous materials like SAPO-5. These templates influence the crystallization rate, crystallinity, and physical properties of the resultant materials (Auwal et al., 2020).
Luminescence Sensing and Coordination Polymers :
- Imidazole dicarboxylate-based lanthanide-organic frameworks show potential in fluorescence sensing of benzaldehyde-based derivatives, demonstrating the versatility of imidazole derivatives in creating sensitive luminescent materials (Shi et al., 2015).
Local Anesthetic Agents :
- Some imidazole derivatives have shown considerable local anesthetic activity, highlighting the potential of these compounds in pharmaceutical applications (Ran et al., 2015).
Corrosion Inhibition :
- Imidazole derivatives have been studied for their effectiveness as corrosion inhibitors, offering new avenues for protective coatings in industrial applications (Hu et al., 2016).
Synthesis of Novel Compounds :
- Research into the synthesis of imidazole derivatives, including the creation of novel molecules, contributes significantly to the field of organic chemistry (Zolfigol et al., 2015).
Sorption and Sensing Properties :
- Coordination polymers with imidazole-containing ligands have been investigated for their sorption and photoluminescence properties, showing potential in sensing applications (Deng et al., 2017).
Antitumor Activity :
- Certain imidazole derivatives have exhibited antitumor activity, suggesting their use in the development of new anticancer drugs (Liu et al., 2015).
Analytical Applications :
- Dimethyl derivatives of imidazolinone herbicides, which are structurally related to imidazole compounds, have been developed for gas chromatographic methods, enhancing analytical capabilities in various fields (Anisuzzaman et al., 2000).
properties
IUPAC Name |
5,6-dimethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-5-7-17(8-6-14)22-10-4-9-21-13-20-18-11-15(2)16(3)12-19(18)21/h5-8,11-13H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZDJJPHKUYBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=NC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2505030.png)

![N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2505032.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505033.png)
![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2505034.png)
![5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide](/img/structure/B2505035.png)
![2-Chloro-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]acetamide](/img/structure/B2505036.png)

![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2505040.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2505041.png)



